
(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and a chiral amine.
Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using a chiral amine under controlled conditions to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-one.
Reduction: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-amine.
Substitution: (1R,2R)-1-Amino-1-(3-azidophenyl)propan-2-OL.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. The bromophenyl group contributes to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-iodophenyl)propan-2-OL
Uniqueness: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
Clave InChI |
PAGDUQZADLZDNJ-MUWHJKNJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC(=CC=C1)Br)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


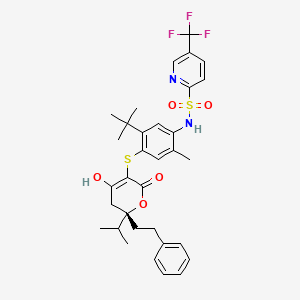
![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)
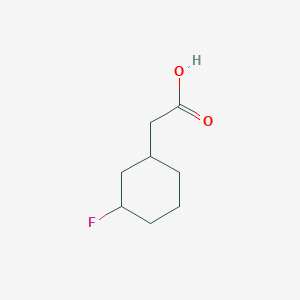
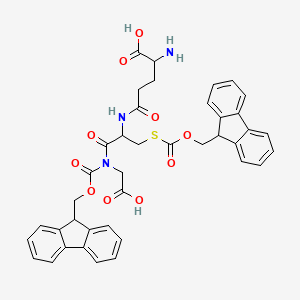
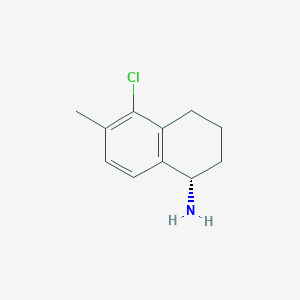
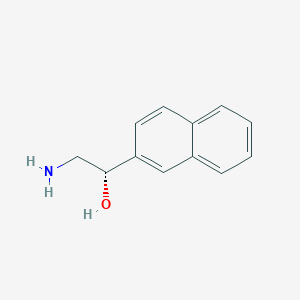
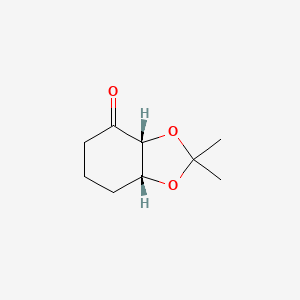
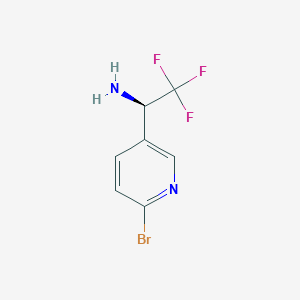


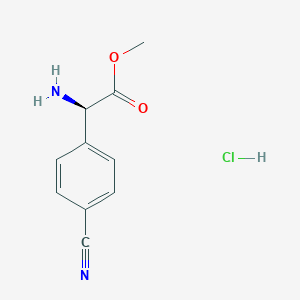
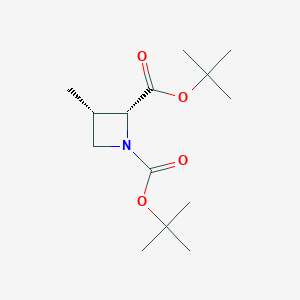
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
